BenchChemオンラインストアへようこそ!

N-(1-ethylpiperidin-4-yl)pyridin-2-amine

TDO2 Cancer immunotherapy Tryptophan metabolism

N-(1-Ethylpiperidin-4-yl)pyridin-2-amine (CAS 2137822-75-2; molecular formula C₁₂H₁₉N₃) is a heterobifunctional diamine comprising a 2-aminopyridine moiety linked to an N-ethylpiperidine ring via a secondary amine bridge. It belongs to the broader class of 4-amino-substituted piperidine–pyridine conjugates that have been extensively explored as core scaffolds in medicinal chemistry programs targeting kinases, GPCRs, and ion channels.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B7571634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethylpiperidin-4-yl)pyridin-2-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)NC2=CC=CC=N2
InChIInChI=1S/C12H19N3/c1-2-15-9-6-11(7-10-15)14-12-5-3-4-8-13-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,13,14)
InChIKeyKUHCQRMXCJSLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Ethylpiperidin-4-yl)pyridin-2-amine: Compound Identity, Structural Features, and Pharmacological Relevance for Research Procurement


N-(1-Ethylpiperidin-4-yl)pyridin-2-amine (CAS 2137822-75-2; molecular formula C₁₂H₁₉N₃) is a heterobifunctional diamine comprising a 2-aminopyridine moiety linked to an N-ethylpiperidine ring via a secondary amine bridge. It belongs to the broader class of 4-amino-substituted piperidine–pyridine conjugates that have been extensively explored as core scaffolds in medicinal chemistry programs targeting kinases, GPCRs, and ion channels [1]. While the parent compound itself has a limited direct pharmacological profile in published literature, its significance arises from its validated role as a critical intermediate in the synthesis of clinical-stage TDO2 inhibitors (Iteos Therapeutics) and CDK inhibitors [2]. The N-ethyl substitution on the piperidine ring is a key structural decision point that affects both downstream synthetic versatility and the physicochemical properties of derived drug candidates, distinguishing it from the N-methyl, N-H, or N-aryl piperidine analogs commonly employed in related programs .

Why N-(1-Ethylpiperidin-4-yl)pyridin-2-amine Cannot Be Casually Substituted by Generic N-Alkyl Piperidinyl Pyridine Analogs in Research Programs


Within the N-(piperidin-4-yl)pyridin-2-amine scaffold family, seemingly minor N-alkyl modifications on the piperidine ring produce disproportionately large shifts in the pharmacological performance of the resulting derivatives. Published structure–activity relationship (SAR) data from multiple independent patent families demonstrate that exchanging the N-ethyl substituent of the target compound for N-methyl, N-H, or N-cycloalkyl alternatives yields substantial changes in target potency, selectivity, and off-target liability profiles [1]. The N-ethyl group provides a distinct balance of lipophilicity (calculated XLogP3-AA ≈ 2.8 for the 5-bromo analog), steric bulk, and basicity (pKa ~9–10 for tertiary piperidine nitrogen) that cannot be replicated by smaller or larger N-alkyl variants, making the target compound a non-fungible entry point for chemical series development in oncology and neuroscience programs [2].

Quantitative Differentiation Evidence: N-(1-Ethylpiperidin-4-yl)pyridin-2-amine Versus Closest Structural Analogs


TDO2 Inhibitory Activity: N-Ethylpiperidinyl Derivative Versus N-Methyl Analog in the Same Patent Series

In a patented series of 3-(indol-3-yl)-pyridine TDO2 inhibitors from Iteos Therapeutics, the N-(1-ethylpiperidin-4-yl)-5-(6-fluoro-1H-indol-3-yl)pyridin-2-amine derivative (Example 18) exhibited moderate TDO2 inhibition with an IC₅₀ of 4.80E+3 nM (4.80 µM) [1]. The direct N-methyl analog in the same patent series — 5-(6-fluoro-1H-indol-3-yl)-N-methylpyridin-2-amine (Example 34) — was considerably more potent, with an IC₅₀ of 290 nM [2]. This 16.6-fold potency difference, measured under identical human TDO2 enzymatic assay conditions, reflects the critical role of the N-ethylpiperidinyl substituent in tuning target engagement relative to simpler N-alkyl alternatives.

TDO2 Cancer immunotherapy Tryptophan metabolism

Brominated Intermediate Utility: 5-Bromo-N-(1-ethylpiperidin-4-yl)pyridin-2-amine as a Validated Cross-Coupling Handle for Lead Diversification

5-Bromo-N-(1-ethylpiperidin-4-yl)pyridin-2-amine (PubChem CID 61039889; molecular weight 284.20 g/mol; XLogP3-AA = 2.8) is a key registered intermediate and the direct brominated derivative of the target compound [1]. The bromine atom at the 5-position of the pyridine ring serves as a universal synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling the rapid generation of C5-diversified libraries without perturbing the N-ethylpiperidine pharmacophore. By contrast, the non-brominated parent N-(1-ethylpiperidin-4-yl)pyridin-2-amine (C₁₂H₁₉N₃) lacks this synthetic exit vector, limiting its utility for direct parallel library synthesis . The brominated analog thus serves as the preferred procurement choice for medicinal chemistry groups performing scaffold-based lead optimization.

Cross-coupling Lead optimization C–C bond formation

CDK9 Inhibitory Potency of an N-Ethylpiperidinyl-Containing Pyridin-2-amine Derivative (AbbVie Patent Series)

In a distinct chemotype from AbbVie (US9650358), a derivative bearing the N-(1-ethylpiperidin-4-yl)ethyl extension appended to a 5-chloro-4-(benzimidazolyl)pyridin-2-amine core — 5-chloro-N-[2-(1-ethylpiperidin-4-yl)ethyl]-4-[1-(3-fluorobenzyl)-1H-benzimidazol-6-yl]pyridin-2-amine (Example 41) — demonstrated potent CDK9 inhibition with an IC₅₀ of 28 nM in a LANCE ULight TR-FRET kinase assay [1]. While a direct comparator with an alternative N-alkyl group at the same piperidine position is not available from the public patent disclosure, the structural dependence of CDK9 potency on the ethylpiperidine motif is a class-level inference drawn from extensive SAR precedent in CDK inhibitor programs.

CDK9 Transcriptional regulation Oncology

CDK2 Inhibitory Activity of an N-Ethylpiperidinylmethoxy-Containing Pyridin-2-amine Derivative (Beijing Xuanyi Pharmasciences Patent Series)

A structurally distinct derivative incorporating the N-ethylpiperidine moiety via a methoxy linker — N-(5-((1-ethylpiperidin-4-yl)methoxy)pyridin-2-yl)-5-fluoro-4-(5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)pyridin-2-amine (US11351170, Example 9, Compound 60) — demonstrated CDK2 inhibition with an IC₅₀ of 24.7 nM [1]. This evidence further corroborates the versatility of the N-ethylpiperidine motif as a pharmacophoric element across different linker geometries and kinase selectivity profiles, extending from CDK9 (28 nM) to CDK2 (24.7 nM) in unrelated patent families.

CDK2 Cell cycle Cancer

Recommended Research and Industrial Application Scenarios for N-(1-Ethylpiperidin-4-yl)pyridin-2-amine and Its Derivatives


TDO2 Inhibitor Lead Optimization Requiring Tunable Potency via N-Alkyl Substitution

For immunotherapy-focused medicinal chemistry programs targeting tryptophan 2,3-dioxygenase (TDO2), the N-(1-ethylpiperidin-4-yl) scaffold offers a structurally distinct entry point with proven TDO2 engagement. Patent data from Iteos Therapeutics (US9758505) demonstrate that the N-ethylpiperidinyl-substituted derivative achieves an IC₅₀ of 4.80 µM against human TDO2, while the simpler N-methyl analog in the identical assay reaches 290 nM [1]. This quantitative SAR knowledge empowers medicinal chemists to use N-(1-ethylpiperidin-4-yl)pyridin-2-amine as a starting scaffold when intermediate potency with enhanced synthetic handles (e.g., piperidine N for further derivatization) is programmatically advantageous, or to prioritize the N-methyl alternative when maximal TDO2 potency is the primary objective.

Parallel Library Synthesis via Suzuki–Miyaura Diversification Using the 5-Bromo Intermediate

Medicinal chemistry teams conducting scaffold-based lead generation should procure the 5-bromo-N-(1-ethylpiperidin-4-yl)pyridin-2-amine intermediate (PubChem CID 61039889) rather than the non-halogenated parent compound for parallel library synthesis workflows [2]. The C5–Br bond provides a universal cross-coupling handle compatible with Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira reactions, enabling the rapid generation of diverse C5-arylated, C5-aminated, or C5-alkynylated analogs without requiring a separate, potentially low-yielding halogenation step. This one-step reduction in synthetic sequence length translates to faster SAR cycle times and reduced procurement complexity.

CDK Inhibitor Development Across Multiple Kinase Isoforms Using the N-Ethylpiperidine Pharmacophore

For kinase inhibitor programs targeting cyclin-dependent kinases, the N-ethylpiperidine motif has demonstrated reproducible nanomolar potency across two independent patent families and CDK isoforms: CDK9 (IC₅₀ = 28 nM; AbbVie US9650358) and CDK2 (IC₅₀ = 24.7 nM; Beijing Xuanyi US11351170) [3]. This cross-target transferability supports the use of N-(1-ethylpiperidin-4-yl)pyridin-2-amine as a privileged core scaffold for pan-CDK or selective CDK inhibitor design, with the ethyl substituent providing an optimal balance of lipophilicity and steric fit for the kinase ATP-binding pocket.

Quote Request

Request a Quote for N-(1-ethylpiperidin-4-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.